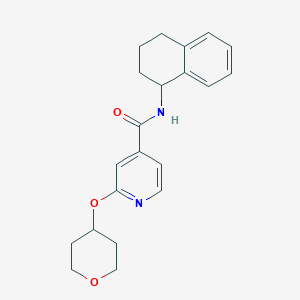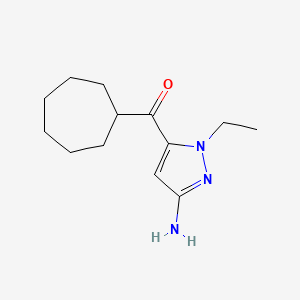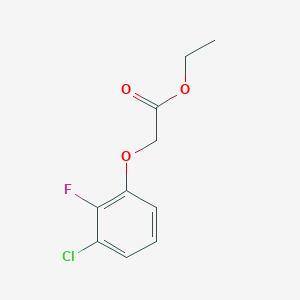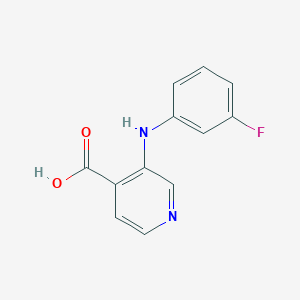![molecular formula C21H20ClN5 B2360462 5-(アゼパン-1-イル)-3-(4-クロロフェニル)トリアゾロ[1,5-a]キナゾリン CAS No. 866345-60-0](/img/structure/B2360462.png)
5-(アゼパン-1-イル)-3-(4-クロロフェニル)トリアゾロ[1,5-a]キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound that features a triazoloquinazoline core structure
科学的研究の応用
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
作用機序
Target of Action
Related compounds such as 1,2,4-triazolo[1,5-a]pyrimidines have been reported to be microtubule-active , suggesting that this compound may also interact with microtubules or related proteins.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the potential interaction with microtubules , it could be inferred that this compound may affect cell division and other microtubule-related processes.
Result of Action
If the compound does indeed interact with microtubules, it could potentially disrupt cell division and other cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with azepane and a triazole derivative under specific conditions to form the desired triazoloquinazoline structure. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various nucleophiles.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: Widely studied for its reactivity and biological activity.
Uniqueness
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is unique due to its specific triazoloquinazoline core structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNEUWUGIGPLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2360379.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)


![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)

